molecular formula C9H14N2 B064778 N1,N1,4-Trimethylbenzene-1,2-diamine CAS No. 183251-82-3

N1,N1,4-Trimethylbenzene-1,2-diamine

Cat. No.: B064778
CAS No.: 183251-82-3
M. Wt: 150.22 g/mol
InChI Key: VBPHFCKSOJIZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1,4-Trimethylbenzene-1,2-diamine, also known as TMB-1, is a compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. This compound is a derivative of benzene and contains two amino groups and three methyl groups attached to the benzene ring. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1,4-Trimethylbenzene-1,2-diamine can be synthesized through several methods. One common method involves the nitration of phenol to produce nitrophenol, which is then reduced to obtain the target compound . Another method involves the reduction of N,N,2-trimethyl-4-nitroaniline using palladium on carbon as a catalyst in an ethanol solution under a hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes, similar to the synthetic routes mentioned above. These methods are optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1,N1,4-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like chromic acid for oxidation, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce new functional groups to the benzene ring.

Scientific Research Applications

N1,N1,4-Trimethylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1,4-Trimethylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1,2-Trimethylbenzene-1,4-diamine
  • N,N,N’-Trimethylbenzene-1,4-diamine
  • N1,N1-Dimethylbenzene-1,2-diamine

Uniqueness

N1,N1,4-Trimethylbenzene-1,2-diamine is unique due to its specific arrangement of methyl and amino groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-N,1-N,4-trimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPHFCKSOJIZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.